![molecular formula C21H29NO5 B14069541 Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[420]octan-4-yl)benzoate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and esterification with benzoic acid derivatives.
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo[4.2.0]octane structure.
Introduction of the Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the bicyclic structure.
tert-Butyl 4-aminobenzoate: Similar in having the Boc protecting group but without the bicyclic core.
Ethyl 4-(tert-butoxycarbonylamino)benzoate: Similar in structure but without the bicyclic core.
Uniqueness
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it a valuable compound for applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C21H29NO5 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
ethyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[4.2.0]octan-4-yl]benzoate |
InChI |
InChI=1S/C21H29NO5/c1-5-25-18(23)15-8-6-14(7-9-15)17-12-16-10-11-21(16,13-26-17)22-19(24)27-20(2,3)4/h6-9,16-17H,5,10-13H2,1-4H3,(H,22,24)/t16?,17?,21-/m1/s1 |
Clave InChI |
NDQRDDXOZGQLNA-MYKUNDNFSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)C2CC3CC[C@]3(CO2)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2CC3CCC3(CO2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


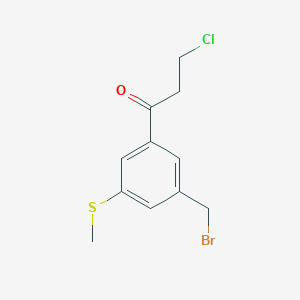


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
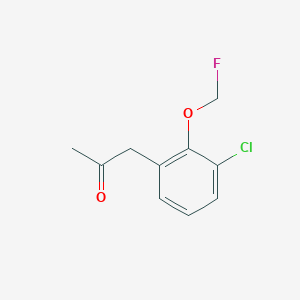

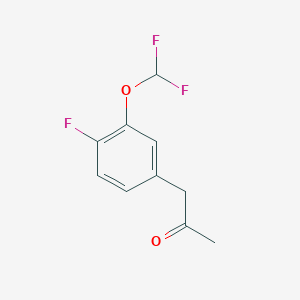
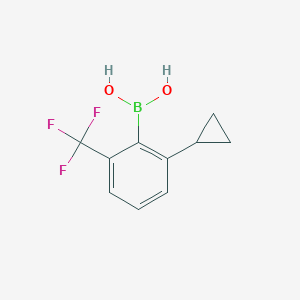

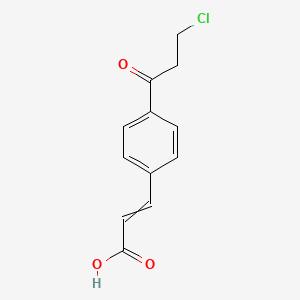
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)


![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
